molecular formula C12H14F3N B13121875 (1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13121875
M. Wt: 229.24 g/mol
InChI Key: XQZXVHBUGJPEFI-LLVKDONJSA-N
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Description

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a trifluoromethyl group and a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation catalysts like palladium on carbon.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and specialized equipment for handling trifluoromethylating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of (1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline: Another chiral amine with a trifluoromethyl group, used in similar applications.

    2R-[(4-fluorophenyl)amino]-1R-(trifluoromethyl)-cyclohexanol: A compound with a similar trifluoromethyl group, used as a TRPA1 inhibitor.

Uniqueness

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its tetrahydronaphthalene backbone, which provides a rigid and stable structure. This rigidity enhances its binding affinity to target proteins, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H14F3N/c1-7-5-9-8(3-2-4-11(9)16)6-10(7)12(13,14)15/h5-6,11H,2-4,16H2,1H3/t11-/m1/s1

InChI Key

XQZXVHBUGJPEFI-LLVKDONJSA-N

Isomeric SMILES

CC1=CC2=C(CCC[C@H]2N)C=C1C(F)(F)F

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1C(F)(F)F

Origin of Product

United States

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